N-Octanoyl-d15-glycine: Structural Characterization and Bioanalytical Applications
N-Octanoyl-d15-glycine: Structural Characterization and Bioanalytical Applications
This technical guide provides an in-depth analysis of N-Octanoyl-d15-glycine , a critical deuterated internal standard used in high-precision metabolomics and clinical diagnostics.
[1]
Executive Summary
N-Octanoyl-d15-glycine (also known as N-(1-Oxooctyl-d15)glycine) is the perdeuterated isotopologue of N-octanoylglycine.[1] It serves as the "gold standard" internal reference for quantifying medium-chain acylglycines in biological matrices. Its primary utility lies in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , where it acts as a normalization anchor to correct for ionization suppression and extraction variability in LC-MS/MS workflows.
By possessing a mass shift of +15 Da relative to the endogenous analyte, this molecule eliminates isotopic interference (crosstalk) from natural
Chemical Identity and Physicochemical Properties[2]
Structural Analysis
The molecule consists of a glycine head group conjugated to a fully deuterated octanoic acid (caprylic acid) tail via an amide linkage. The "d15" designation indicates that all 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium (
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Chemical Name: N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecadeuteriooctanoyl)glycine
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Molecular Formula:
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Exact Mass: 216.35 g/mol (Calculated)[1]
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Unlabeled Analog Mass: 201.26 g/mol [2]
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Solubility: Soluble in methanol, DMSO, and ethanol. Sparingly soluble in water unless pH is adjusted > 6.0.
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity, highlighting the deuterated fatty acyl chain distinct from the non-deuterated glycine moiety.
Caption: Modular breakdown of N-Octanoyl-d15-glycine showing the deuterated hydrophobic tail linked to the polar glycine head.
Biological Significance and Mechanism of Action[7]
The MCAD Deficiency Marker
In healthy mitochondria, medium-chain fatty acids are oxidized via Beta-Oxidation. When the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) enzyme is defective, C8-Acyl-CoA accumulates.
To detoxify the cell, the enzyme Glycine N-Acyltransferase (GLYAT) conjugates the accumulated Octanoyl-CoA with glycine, forming N-Octanoylglycine , which is then excreted in urine. Therefore, elevated N-Octanoylglycine is a pathognomonic marker for MCAD deficiency.
Metabolic Pathway Visualization
The following flow chart details the diversion of metabolic flux that necessitates the use of this standard.
Caption: Pathway illustrating the accumulation of Octanoyl-CoA and its conversion to N-Octanoylglycine in MCAD deficiency.
Synthesis and Preparation
Synthetic Route
The synthesis typically utilizes a Schotten-Baumann reaction or Carbodiimide coupling. The critical reagent is Perdeuterated Octanoic Acid (d15) .
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Activation: React Octanoic-d15 acid with Thionyl Chloride (
) or Oxalyl Chloride to form Octanoyl-d15-chloride . -
Conjugation: Add the acid chloride dropwise to a solution of Glycine in aqueous NaOH (Schotten-Baumann conditions) or an organic base (TEA/DIPEA) in DCM.
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Acidification: The reaction mixture is acidified (pH ~2) to precipitate the free acid form of N-Octanoyl-d15-glycine.
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Purification: Recrystallization from Hexane/Ethyl Acetate to remove unreacted fatty acids.
Quality Control Parameters
| Parameter | Specification | Method |
| Purity | > 98% | HPLC-UV (210 nm) |
| Isotopic Enrichment | > 99 atom % D | |
| Identity | MS Parent Ion [M-H]⁻ | m/z 215.35 |
| Melting Point | 105–109 °C | Capillary Method |
Analytical Protocol: LC-MS/MS Quantification
Rationale for d15 Labeling
Using a d15 label provides a mass shift of +15 Da. This is superior to smaller labels (e.g., d2-glycine) because it moves the internal standard (IS) completely out of the isotopic envelope of the endogenous analyte.
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Endogenous Analyte (M): m/z 202
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M+1 (C13 isotope): m/z 203
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Internal Standard (d15): m/z 217
Sample Preparation (Urine/Plasma)
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for absolute quantification.
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Stock Solution: Dissolve 1 mg N-Octanoyl-d15-glycine in 1 mL Methanol (1 mg/mL). Store at -20°C.
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Working Standard: Dilute stock to 10 µM in Methanol.
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Extraction:
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Aliquot 50 µL of patient urine/plasma.
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Add 10 µL of Working Standard (Internal Standard).
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Add 200 µL Acetonitrile (protein precipitation).
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Vortex (30 sec) and Centrifuge (10,000 x g, 5 min).
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Transfer supernatant to autosampler vial.
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Note: Evaporation and reconstitution in mobile phase is recommended for high sensitivity.
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Mass Spectrometry Settings (MRM Mode)
The analysis is typically performed in Negative Electrospray Ionization (ESI-) mode due to the acidic nature of the carboxylic acid, or Positive (ESI+) for higher sensitivity depending on the instrument.
MRM Transitions (ESI Negative Mode):
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Analyte (Unlabeled):
(Loss of glycine moiety) -
Internal Standard (d15):
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Note: The fragment ion (m/z 74, Glycine-H) is identical for both because the glycine part is unlabeled. The discrimination occurs at the precursor ion stage (200 vs 215).
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MRM Transitions (ESI Positive Mode):
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Analyte (Unlabeled):
(Glycine+H) or (Octanoyl+) -
Internal Standard (d15):
(Glycine+H)-
Note: The +15 mass shift is retained in the precursor.
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Caption: LC-MS/MS workflow showing the parallel processing of analyte and d15-standard through the quadrupole filters.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131708693, N-Octanoyl-D15-glycine. PubChem. Available at: [Link]
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Rashed, M. S., et al. (1995). Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and acylglycines profiling using automated electrospray tandem mass spectrometry. Pediatric Research. Available at: [Link]
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Costa, C. G., et al. (2000). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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GeneReviews. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. NCBI Bookshelf. Available at: [Link]
